N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that combines elements of phenyl, thieno, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the thieno[3,2-d]pyrimidinyl core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the phenyl group: This is usually achieved through a substitution reaction.
Introduction of the dimethoxyphenyl ethyl group: This step often involves a coupling reaction using reagents such as palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE: Shares similar structural features but differs in specific functional groups.
N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-AMINE: Another related compound with variations in the thieno and pyrimidinyl groups.
Uniqueness
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23N3O5S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C24H23N3O5S/c1-31-19-9-8-16(14-20(19)32-2)10-12-25-21(28)15-26-18-11-13-33-22(18)23(29)27(24(26)30)17-6-4-3-5-7-17/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,25,28) |
InChI Key |
YBIAHQRVMDVCDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3)OC |
Origin of Product |
United States |
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